
4-Methyl-2-pyridylmagnesium bromide
Overview
Description
4-Methyl-2-pyridylmagnesium bromide is an organometallic compound belonging to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 4-methyl-2-pyridyl group. This unique structure imparts significant reactivity, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-pyridylmagnesium bromide is typically prepared by the reaction of 4-methyl-2-bromopyridine with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
4-Methyl-2-bromopyridine+Mg→4-Methyl-2-pyridylmagnesium bromide
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-pyridylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are often used in substitution reactions.
Catalysts: Palladium or nickel catalysts are used in coupling reactions.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Pyridines: Result from substitution reactions.
Coupled Products: Formed from cross-coupling reactions.
Scientific Research Applications
Synthesis of Functionalized Pyridines
4-Methyl-2-pyridylmagnesium bromide is primarily utilized for the regioselective functionalization of pyridine derivatives. This application has been extensively studied, particularly in the context of synthesizing trisubstituted pyridines.
Case Study: Regioselective Difunctionalization
A recent study demonstrated the use of this compound in the regioselective difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates. The process involves:
- Lithiation of 3-chloro-2-ethoxypyridine followed by treatment with aryl- and alkylmagnesium halides.
- Formation of pyridyne intermediates , which upon quenching with electrophiles yield various trisubstituted pyridines.
The yields achieved were notable, with some reactions producing up to 54% yield on a larger scale (5 mmol) for the target trisubstituted pyridine .
Synthesis of Key Intermediates in Pharmaceuticals
The compound has been employed in synthesizing key intermediates for pharmaceutical applications. For instance, it was used in the preparation of a crucial intermediate for the antidepressant (±)-paroxetine.
Pharmaceutical Application
The synthesis involved:
- Starting from 3-chloro-2-ethoxypyridine.
- The subsequent steps included regioselective addition and electrophilic quenching, ultimately yielding a key intermediate with an overall yield of 53% on a 5 mmol scale .
Cross-Coupling Reactions
This compound is also effective in cross-coupling reactions, which are vital for constructing complex organic frameworks.
Example: Cross-Coupling with Aryl Halides
In one study, cross-coupling reactions involving this compound and various aryl halides were conducted. The results indicated that:
- Trisubstituted pyridines could be synthesized efficiently.
- Yields ranged from 53% to 55% , demonstrating its utility in forming diverse aromatic compounds .
Continuous Flow Chemistry Applications
The adaptability of this compound has been highlighted in continuous flow chemistry setups, which enhance reaction efficiency and scalability.
Continuous Flow Methodology
A continuous flow setup was developed to facilitate:
- The generation of stable magnesium species directly from lithiated pyridine.
- Quenching these species with various electrophiles resulted in high yields and reproducibility, making it suitable for industrial applications .
Application Area | Details | Yield (%) |
---|---|---|
Regioselective Difunctionalization | Synthesis of trisubstituted pyridines from 3-chloropyridines | Up to 54 |
Pharmaceutical Intermediates | Key intermediate for (±)-paroxetine synthesis | 53 |
Cross-Coupling Reactions | Formation of diverse aromatic compounds | 53 - 55 |
Continuous Flow Chemistry | Enhanced reaction efficiency and scalability | Variable |
Mechanism of Action
The reactivity of 4-methyl-2-pyridylmagnesium bromide is primarily due to the presence of the magnesium-bromine bond, which makes the compound highly nucleophilic. This allows it to attack electrophilic centers in other molecules, facilitating the formation of new bonds. The compound’s mechanism of action involves the transfer of the 4-methyl-2-pyridyl group to the target molecule, followed by the elimination of magnesium bromide.
Comparison with Similar Compounds
- Phenylmagnesium bromide
- Ethylmagnesium bromide
- Vinylmagnesium bromide
Comparison: 4-Methyl-2-pyridylmagnesium bromide is unique due to the presence of the pyridyl group, which imparts additional reactivity and selectivity compared to other Grignard reagents. The methyl group at the 4-position further enhances its reactivity by providing steric and electronic effects that influence the compound’s behavior in chemical reactions.
Biological Activity
4-Methyl-2-pyridylmagnesium bromide is an organomagnesium compound belonging to the class of Grignard reagents. Its unique structure enables various chemical reactions and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C6H6BrMgN
- CAS Number : 113170-67-5
- Molecular Weight : 203.39 g/mol
The compound features a pyridine ring substituted with a methyl group at the 4-position, which influences its reactivity and biological interactions.
This compound operates primarily through nucleophilic attack mechanisms typical of Grignard reagents. Upon interaction with electrophiles, it can form various derivatives that may exhibit biological activity. The lipophilicity imparted by the methyl group enhances its ability to penetrate biological membranes, allowing it to interact with cellular targets such as enzymes and receptors.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound appears to interfere with cell cycle progression and promote programmed cell death.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
These results indicate that further investigation into its anticancer mechanisms is warranted, particularly regarding its effects on specific signaling pathways involved in tumor growth.
Case Studies
- Study on Antimicrobial Activity : A recent study explored the efficacy of various pyridine derivatives, including this compound, against resistant bacterial strains. The compound showed significant promise, especially in formulations aimed at topical applications.
- Anticancer Research : In a controlled laboratory setting, researchers treated human cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent response leading to cell death, providing insights into potential therapeutic applications in oncology.
- Mechanistic Insights : Another study focused on elucidating the molecular pathways affected by the compound in cancer cells. It was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, highlighting its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-Methyl-2-pyridylmagnesium bromide to maximize yield and purity?
- Methodological Answer : Synthesis typically involves Grignard reagent preparation, where 4-methyl-2-bromopyridine reacts with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions. Key variables include:
- Solvent purity : Use rigorously dried THF to prevent side reactions with moisture .
- Magnesium activation : Pre-treat magnesium with iodine or mechanical stirring to enhance reactivity .
- Temperature control : Maintain reflux conditions (65–70°C) to sustain reaction kinetics while avoiding decomposition .
Post-synthesis, titrate the Grignard reagent with a standardized acid (e.g., HCl) to quantify active magnesium content .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles due to the compound’s pyrophoric nature .
- First aid : For skin contact, wash immediately with soap/water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep under inert gas (argon/nitrogen) in flame-proof cabinets, away from oxidizers or moisture .
Q. Which characterization techniques are most effective for verifying the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : Use -NMR in deuterated THF to confirm the absence of unreacted 4-methyl-2-bromopyridine (δ 7.5–8.5 ppm for aromatic protons) .
- Titration : Employ Karl Fischer titration to assess residual moisture (<50 ppm) and acid-base titration for active magnesium content .
- FTIR : Check for C-Mg stretching vibrations (~500 cm) and pyridyl C-H stretches (~3050 cm) .
Advanced Research Questions
Q. How does the reactivity of this compound vary with solvent polarity and temperature in cross-coupling reactions?
- Methodological Answer :
- Solvent effects : In polar aprotic solvents (e.g., THF), the Grignard reagent exhibits higher nucleophilicity, favoring alkylation. Non-polar solvents (e.g., diethyl ether) may slow reaction rates but improve selectivity .
- Temperature : At low temperatures (−20°C), side reactions (e.g., β-hydride elimination) are minimized, while elevated temperatures (40–60°C) accelerate aryl-aryl coupling .
- Case study : When reacting with ketones, THF at 0°C yields secondary alcohols with >90% purity, whereas ether at 25°C leads to over-addition products .
Q. What mechanisms explain the instability of this compound in protic solvents, and how can this be mitigated?
- Methodological Answer :
- Instability mechanism : Protic solvents (e.g., water, alcohols) protonate the Grignard reagent, forming 4-methylpyridine and Mg(OH)Br, which deactivates the reagent .
- Mitigation strategies :
- Use molecular sieves or activated alumina to pre-dry solvents.
- Add stabilizers like 1,2-diaminoethane to chelate Mg, reducing side reactions .
- Experimental validation : Monitor decomposition via -NMR to detect borate byproducts in Suzuki-Miyaura reactions .
Q. How can researchers resolve contradictions in reported catalytic efficiency when using this compound in organometallic frameworks?
- Methodological Answer :
- Data reconciliation : Compare reaction parameters (e.g., catalyst loading, ligand type) across studies. For example, Ni-catalyzed couplings show higher efficiency with PCy ligands vs. bipyridine due to steric effects .
- Controlled experiments : Systematically vary one parameter (e.g., temperature) while holding others constant to isolate effects .
- Case study : Discrepancies in Kumada couplings may arise from trace oxygen levels; use gloveboxes with <1 ppm O to ensure reproducibility .
Method Development Questions
Q. What advanced analytical methods can quantify trace impurities in this compound batches?
- Methodological Answer :
- GC-MS : Detect volatile byproducts (e.g., 4-methylpyridine) with a DB-5 column and electron ionization .
- ICP-OES : Measure residual magnesium (target: 0.1–0.5% w/w) to assess reagent quality .
- HPLC : Use a C18 column with UV detection (254 nm) to separate and quantify non-volatile impurities .
Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?
- Methodological Answer :
- DFT calculations : Model transition states for nucleophilic attack on carbonyl groups to predict regioselectivity (e.g., α vs. β addition to esters) .
- Molecular dynamics : Simulate solvent effects on reagent aggregation states, which influence reaction rates .
- Validation : Correlate computed activation energies with experimental yields in Buchwald-Hartwig aminations .
Properties
IUPAC Name |
magnesium;4-methyl-2H-pyridin-2-ide;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Mg/c1-6-2-4-7-5-3-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSALAVOXCCHWQN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=NC=C1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrMgN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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